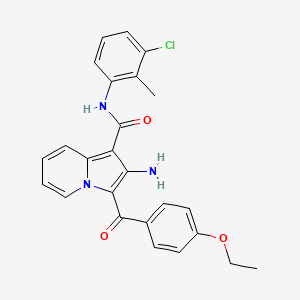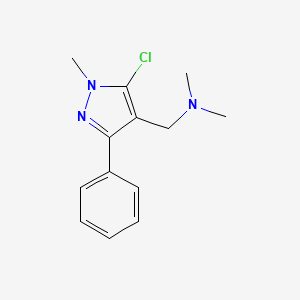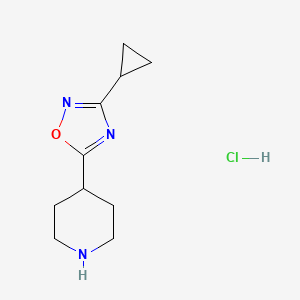
2-amino-N-(3-chloro-2-methylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves a multi-step process starting with 2,6-difluorobenzonitrile, which undergoes amination with morpholine. The resulting product is then cyclized with hydrazine hydrate to form the core indazole structure. Subsequent condensation with different isocyanato-substituted benzene derivatives yields the final compounds with varying substituents on the indazole ring, which can significantly affect their biological activity .
Molecular Structure Analysis
The crystal structures of the synthesized compounds are determined using X-ray crystallography. These compounds typically crystallize in the monoclinic system and exhibit distinct molecular conformations that are crucial for their biological activity. The precise arrangement of atoms within the crystal lattice can provide insights into the interaction of these molecules with biological targets, such as enzymes or receptors involved in cancer cell proliferation .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are characterized by the formation of amide bonds through condensation reactions. The indazole ring formation is a key step that involves cyclization, which is a reaction that forms a ring structure from linear precursors. The specificity of these reactions is critical for achieving the desired molecular structure and, consequently, the biological activity of the final compound .
Physical and Chemical Properties Analysis
While the physical and chemical properties of "2-amino-N-(3-chloro-2-methylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide" are not detailed in the provided papers, the properties of similar compounds can be inferred. These compounds generally have high molecular weights and exhibit solid-state properties that are consistent with their crystalline nature. Their solubility, melting points, and stability are important for their potential use as pharmaceuticals, and these properties are often tailored through the modification of substituents on the indazole ring .
Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis and characterization of related compounds often involve reactions with various reagents to produce derivatives with potential biological activities. For example, synthesis techniques can yield compounds with cytotoxic properties against certain cell lines, showcasing the potential for therapeutic applications (Hassan, Hafez, & Osman, 2014).
Cytotoxicity
- Certain derivatives synthesized from similar compounds exhibit cytotoxic activity, indicating potential for cancer treatment research. The methodology for these syntheses, followed by in vitro cytotoxic activity screening, highlights the compounds' relevance in developing new therapeutic agents (Hassan, Hafez, & Osman, 2014).
Photoluminescence Behavior
- Studies on compounds with structural similarities have revealed unusual blue-shifted acid-responsive photoluminescence behavior. This property is significant for developing photoluminescent materials with potential applications in sensors and imaging technologies (Outlaw, Zhou, Bragg, & Townsend, 2016).
Antimicrobial Activity
- Research on derivatives of similar compounds has shown excellent in vitro anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial activity. These findings support the compounds' potential as multifunctional agents for treating various diseases and conditions (Mahanthesha, Suresh, & Naik, 2022).
Potential Application to Tropical Diseases
- The design and synthesis of isoxazoline indolizine amide compounds for potential application to tropical diseases demonstrate the versatility of these compounds. The strategic synthesis of indolizine core structures for efficient derivatization highlights the innovative approaches in drug development for neglected tropical diseases (Zhang, Plattner, Zhou, Xu, Cao, & Wu, 2014).
Propriétés
IUPAC Name |
2-amino-N-(3-chloro-2-methylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O3/c1-3-32-17-12-10-16(11-13-17)24(30)23-22(27)21(20-9-4-5-14-29(20)23)25(31)28-19-8-6-7-18(26)15(19)2/h4-14H,3,27H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFLGLXVYNFWNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=C(C(=CC=C4)Cl)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(3-chloro-2-methylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B2507661.png)



![2-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2507665.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2507671.png)



![2-(7-Methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetonitrile](/img/structure/B2507680.png)
![3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2507681.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[4-[3-(trifluoromethyl)phenoxy]phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2507682.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzamide](/img/structure/B2507683.png)